6-Tosyl-6-azabicyclo[3.1.0]hexane
Overview
Description
6-Tosyl-6-azabicyclo[3.1.0]hexane is a chemical compound with the molecular formula C12H15NO2S and a molecular weight of 237.31800 . It’s also known by several synonyms, including N-Tosylcyclopentanoaziridine and 6-[(4-methylphenyl)sulfonyl]-6-azabicyclo[3.1.0]hexane .
Molecular Structure Analysis
The molecular structure of 6-Tosyl-6-azabicyclo[3.1.0]hexane consists of a bicyclic system with a tosyl group attached . The exact mass is 237.08200, and it has a LogP value of 2.93910 .Chemical Reactions Analysis
While specific chemical reactions involving 6-Tosyl-6-azabicyclo[3.1.0]hexane are not available, related compounds have been studied. For instance, 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane has been synthesized via intramolecular cyclopropanation of alpha-diazoacetates .Scientific Research Applications
1. Synthesis of Carbocyclic Nucleosides
6-Azabicyclo[3.1.0]hexane derivatives have been utilized in the synthesis of carbocyclic nucleosides. These compounds play a crucial role in creating nucleoside analogs that have potential therapeutic applications. For instance, Ishikura et al. (2003) demonstrated the use of 6-azabicycln[3.1.0]hexane in the facile construction of 2',3'-epimino-carbocyclic nucleosides, which could have significant implications in medicinal chemistry (Ishikura et al., 2003).
2. Antiproliferative and Antitussive Applications
Research by Bardasov et al. (2020) highlighted the lack of antiproliferative activity in 6-substituted derivatives of 3-azabicyclo[3.1.0]hexane, suggesting their potential use in non-cytotoxic applications such as antitussive and hypoglycemic drugs (Bardasov et al., 2020).
3. Building Blocks in Medicinal Chemistry
6-Azabicyclo[3.1.0]hexane derivatives serve as crucial building blocks in medicinal chemistry. Wishka et al. (2011) and Walker et al. (2012) both discuss the synthesis of such compounds, emphasizing their role as morpholine isosteres, which are valuable in drug design due to their achiral nature and similar properties to morpholine (Wishka et al., 2011); (Walker et al., 2012).
4. Synthesis of Antibacterial Agents
In the field of antibacterials, Norris et al. (2000) explored the use of 3-azabicyclo[3.1.0]hexane derivatives in the synthesis of trovafloxacin, a broad-spectrum antibacterial agent. This highlights the importance of these derivatives in creating novel antibacterial compounds (Norris et al., 2000).
5. Crystal and Molecular Structure Studies
The study of the crystal and molecular structures of azabicyclo[3.1.0]hexane derivatives also forms an integral part of scientific research. Trefonas et al. (1966) conducted a detailed analysis of the crystal and molecular structure of 6-(p-iodobenzenesulfonyl)-3-oxa-6-azabicyclo[3.1.0]hexane, providing insights into the structural characteristics of these compounds (Trefonas et al., 1966).
6. Diacylglycerol Acyltransferase-1 Inhibition
Han et al. (2015) identified azabicyclo[3.1.0]hexane derivatives as active diacylglycerol acyltransferase-1 (DGAT-1) inhibitors. This discovery is significant in the context of metabolic diseases, as DGAT-1 plays a critical role in lipid metabolism (Han et al., 2015).
properties
IUPAC Name |
6-(4-methylphenyl)sulfonyl-6-azabicyclo[3.1.0]hexane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2S/c1-9-5-7-10(8-6-9)16(14,15)13-11-3-2-4-12(11)13/h5-8,11-12H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGSYHXXVLNFJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3C2CCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30394762 | |
Record name | 6-Azabicyclo[3.1.0]hexane, 6-[(4-methylphenyl)sulfonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30394762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Tosyl-6-azabicyclo[3.1.0]hexane | |
CAS RN |
81097-48-5 | |
Record name | 6-Azabicyclo[3.1.0]hexane, 6-[(4-methylphenyl)sulfonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30394762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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